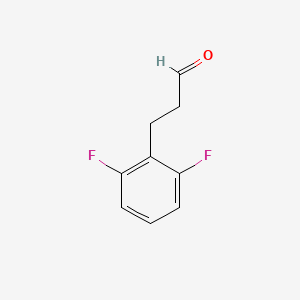![molecular formula C10H13ClO B13559183 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one, mixture of diastereomers, is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of multiple stereoisomers adds to its complexity and versatility.
準備方法
The synthesis of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves several steps, often starting from commercially available monoterpenes like carvone . The synthetic route typically includes:
Intramolecular Diels-Alder Reaction: This step involves the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile to form the tricyclic core.
Cyclopropane Ring Opening: The tricyclic intermediate undergoes regioselective cleavage to yield the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to control the stereochemistry.
化学反応の分析
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The tricyclic structure allows for further cycloaddition reactions, expanding its chemical versatility.
Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate biological pathways and exert various effects, depending on the target and context.
類似化合物との比較
Similar compounds include other tricyclic systems like tricyclo[3.2.1.0(2,4)]octane and its derivatives .
Similar Compounds
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
2-chloro-1-(6-tricyclo[3.2.1.02,4]octanyl)ethanone |
InChI |
InChI=1S/C10H13ClO/c11-4-10(12)9-2-5-1-7(9)8-3-6(5)8/h5-9H,1-4H2 |
InChIキー |
UWSYFQWKAXCPOQ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C3C2C3)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)

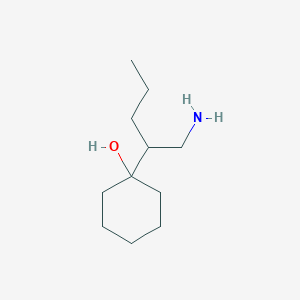
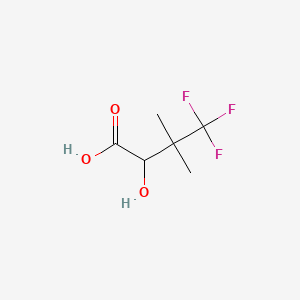
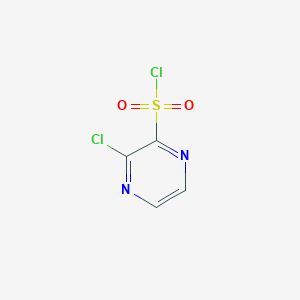
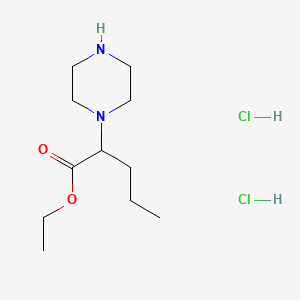
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
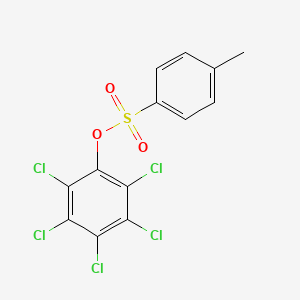
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
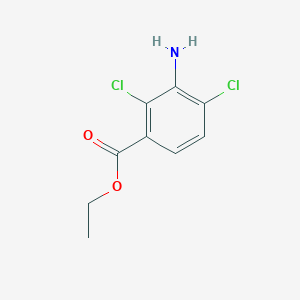
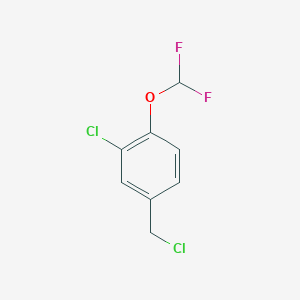
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)

